

Technical Support Center: A Guide to Resolving PCB Congener Co-elution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichlorobiphenyl

Cat. No.: B022184

[Get Quote](#)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polychlorinated biphenyl (PCB) congener analysis. Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a significant challenge in this field, leading to potential misidentification and inaccurate quantification.[\[1\]](#)[\[2\]](#) This resource provides in-depth, experience-based solutions to these common issues.

Frequently Asked Questions (FAQs): The Fundamentals of PCB Co-elution

Q1: What exactly is PCB co-elution and why is it a problem?

A1: Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds, known as congeners.[\[3\]](#)[\[4\]](#) Due to their very similar chemical structures, many congeners exhibit nearly identical behaviors in a gas chromatography (GC) system.[\[3\]](#)[\[4\]](#) Co-elution occurs when the GC column fails to separate these similar congeners, causing them to emerge at the same time and appear as a single peak in your chromatogram.[\[2\]](#) This is problematic because the toxicity and environmental impact of individual PCB congeners can vary dramatically.[\[5\]](#) For instance, the World Health Organization (WHO) has designated twelve specific congeners as "dioxin-like" due to their high toxicity.[\[5\]](#) If a highly toxic congener co-elutes with a less toxic one, you may either overestimate or underestimate the actual risk associated with the sample.[\[1\]](#)[\[6\]](#)

Q2: Which PCB congeners are most notorious for co-eluting?


A2: While many pairs can be problematic, some of the most frequently cited co-eluting congeners in standard analytical methods include pairs like PCB-28 and PCB-31, as well as PCB-118 and PCB-149.^[7] Another critical pair is PCB-77 and PCB-110, where the former is a toxic "co-planar" congener and the latter is often present in much higher concentrations in environmental samples.^[6] The specific co-eluting pairs you encounter will heavily depend on the GC column and analytical conditions you employ.^{[8][9]}

Q3: My chromatogram shows a peak with a slight shoulder. Is this co-elution?

A3: A shoulder on a peak is a strong indicator of co-elution, suggesting that two compounds are eluting very close to one another but are not completely merged.^[2] However, perfect co-elution can result in a symmetrical-looking peak, masking the presence of multiple components.^[2] Therefore, relying solely on visual peak shape can be misleading. Further investigation using mass spectrometry is essential to confirm peak purity.

Troubleshooting Guide: From Column to Detector

This section provides a systematic approach to diagnosing and resolving co-elution issues. The following decision tree illustrates a logical workflow for troubleshooting.

[Click to download full resolution via product page](#)

Caption: A decision tree for systematically troubleshooting PCB congener co-elution.

Part 1: Chromatographic Solutions

The first line of defense against co-elution is optimizing the gas chromatographic separation itself.

Q4: How do I choose the right GC column for PCB analysis?

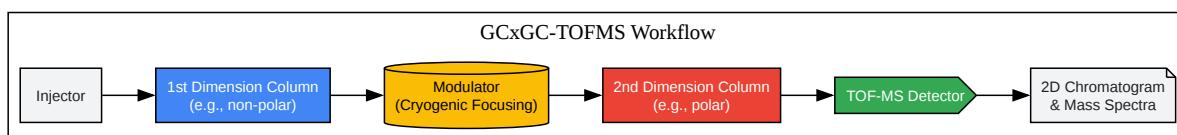
A4: The choice of the stationary phase—the coating inside the column—is the most critical factor.[\[10\]](#)[\[11\]](#) The principle of "like dissolves like" is a good starting point; the polarity of your stationary phase should be matched to your analytes. For PCBs, moderately polar phases are often a good choice. However, to resolve tricky co-elutions, you may need a column with a different selectivity.

Stationary Phase Type	Selectivity Characteristics	Commonly Used For	Example Commercial Phases
5% Phenyl Polysiloxane	General purpose, separates based on boiling points.	Routine screening of Aroclors.	DB-5, HP-5ms, Rtx-5ms
50% Phenyl Polysiloxane	Increased polarity, offers different selectivity for aromatic compounds.	Resolving specific aromatic congeners.	DB-17, HP-50+, Rtx-50
Octyl Polysiloxane	Unique selectivity for planar molecules.	EPA Method 1668 for dioxin-like PCBs. [12] [13] [14]	SPB-Octyl, Rtx-PCB [11]
Trifluoropropyl	High polarity, retains halogenated compounds. [15]	Specific applications requiring unique selectivity. [15]	Rtx-200, DB-210

Expert Insight: Don't rely solely on published retention data, as minor variations in column manufacturing and your specific GC system can alter elution order.[\[8\]](#) Always confirm the elution order in your own lab using congener standards.[\[8\]](#)[\[9\]](#)

Q5: Can I just use a longer column to fix my co-elution problem?

A5: Increasing column length does increase the total number of theoretical plates, which can improve resolution for closely eluting peaks.[\[10\]](#)[\[16\]](#) However, doubling the column length will not double the resolution; the improvement is proportional to the square root of the length.[\[10\]](#) While a longer column can be part of the solution, it also leads to longer analysis times and


higher backpressure.[10][16] Often, switching to a column with a different stationary phase chemistry is a more effective and efficient strategy to alter the elution order and achieve separation.[17]

Part 2: Advanced Chromatographic and Mass Spectrometric Techniques

When conventional GC methods are insufficient, more advanced techniques are required.

Q6: I've tried different columns and can't resolve a critical pair. What's next?

A6: This is where Comprehensive Two-Dimensional Gas Chromatography (GCxGC) becomes an invaluable tool. GCxGC utilizes two columns with different stationary phases, providing two independent separations in a single analysis.[3][18] This greatly enhances peak capacity and allows for the separation of congeners that co-elute on a single column.[3][19][20] When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS offers exceptional separation and identification capabilities for all 209 PCB congeners.[3][4][19]

[Click to download full resolution via product page](#)

Caption: Simplified workflow for GCxGC-TOFMS analysis of PCB congeners.

Q7: I don't have access to a GCxGC system. Can I use my existing GC-MS/MS to resolve co-elutions?

A7: Yes, tandem mass spectrometry (MS/MS) can be a powerful tool for quantifying co-eluting congeners, especially if they belong to different homologue groups (i.e., have a different number of chlorine atoms).[19][21] Even though they elute at the same time, they will have different precursor ions. By using Multiple Reaction Monitoring (MRM), you can select a

specific precursor ion for each congener and monitor a unique product ion, effectively isolating the signal for each compound.

However, for co-eluting isomers (same number of chlorines), this is more challenging as they share the same molecular ion. In some cases, careful selection of fragmentation pathways can reveal subtle differences, but this is not always possible.[21][22]

Q8: What is mass spectral deconvolution and how can it help?

A8: Deconvolution is a computational process that can separate the mass spectra of co-eluting compounds.[23] Deconvolution algorithms work by identifying subtle differences in the mass spectral profiles across the width of a chromatographic peak.[23] If two compounds are co-eluting, the ratio of their characteristic ions will change from the beginning to the end of the peak. The software can use this information to mathematically extract a "pure" mass spectrum for each component.[23][24] This is particularly useful for improving library search results and enabling the identification of compounds in complex mixtures.[25]

Experimental Protocol: GCxGC-TOFMS for Separation of all 209 PCB Congeners

This protocol provides a starting point for developing a GCxGC-TOFMS method. Parameters should be optimized for your specific instrumentation and sample type.

- Sample Preparation:
 - Extract samples using established methods (e.g., Soxhlet, SPE) appropriate for the matrix. [26]
 - Perform cleanup steps to remove interferences. This is critical for preventing column degradation and matrix effects.[5][26][27] Common techniques include chromatography on silica gel or Florisil.[26][27]
 - Concentrate the extract and spike with an appropriate internal standard.
- Instrumentation:
 - GC System: Agilent 6890 or equivalent.

- Modulator: LECO thermal modulator or equivalent.
- Detector: LECO Pegasus 4D TOFMS or equivalent.[3]
- Chromatographic Conditions (based on a common column set):[19]
 - 1st Dimension Column: DB-XLB (60m x 0.25mm x 0.25µm)
 - 2nd Dimension Column: BPX-50 (2.5m x 0.10mm x 0.10µm)
 - Carrier Gas: Helium, constant flow.
 - Oven Program:
 - Initial Temp: 70°C, hold for 0.5 min.
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 1°C/min to 250°C.
 - Ramp 3: 4°C/min to 275°C, hold for 15 min.[3]
 - Modulation Period: 3 seconds.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 50-550 m/z.
 - Acquisition Rate: 100 spectra/second.
- Data Analysis:
 - Process the raw data using specialized software (e.g., ChromaTOF).[3]
 - Use the software's deconvolution and peak-finding algorithms to identify all components.

- Identify congeners based on retention times in both dimensions and by matching mass spectra against a reference library.

This guide provides a framework for understanding and addressing the challenges of PCB congener co-elution. By combining careful chromatographic method development with advanced detection techniques, researchers can achieve accurate and reliable quantification of these environmentally significant compounds.

References

- Defining the Retention Times of 209 PCB Congeners Using GCxGC-TOFMS. (n.d.). LECO Corporation.
- Focant, J. F., & De Pauw, E. (2004). Improved separation of the 209 PCBs using GCxGC-TOFMS. *Organohalogen Compounds*, 66, 812-817.
- Guan, Y., Wu, J., Li, H., & Geng, J. (2010). Measurements of coeluting unlabeled and 13C-labeled polychlorinated biphenyl congeners with partially overlapping fragment profiles using a tandem mass spectrometry. *Journal of Chromatography A*, 1217(12), 1963-1969.
- GCxGC-TOFMS OF POLYCHLORINATED BIPHENYLS. (n.d.). Dioxin 20XX International Symposium.
- GC Column Types & Selection Guide. (n.d.). Shimadzu.
- Measurements of coeluting unlabeled and C-13-labeled polychlorinated biphenyl congeners with partially overlapping fragment profiles using a tandem mass spectrometry. (2010). ResearchGate.
- GCxGC-TOF-MS Complements Passive Sampling for the Screening of Pollutants in Water. (n.d.). LCGC North America.
- Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. (2021, July). U.S. Environmental Protection Agency.
- 1668C Air - Analytical Method. (n.d.). ALS.
- Appropriate use of EPA Methods 8082 and 1668. (n.d.). ESSLAB.
- Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. (2015, July 22). Washington State Department of Ecology.
- ER-AP-20318, R0 Validation of Chlorinated Biphenyl Congener Analytical Data (EPA Method 1668). (2020, April 24). Los Alamos National Laboratory.
- DELAWARE RIVER ESTUARY STAGE 2 PCB TMDL Polychlorinated Biphenyls - EPA Method 1668A Project Quality Control Requirements. (n.d.). New Jersey Department of Environmental Protection.
- Lausevic, M., Splendore, M., & Harrison, A. G. (1995). Analysis of polychlorinated biphenyls by quadrupole ion trap mass spectrometry: Part I - Chemical ionization studies of co-eluting

congeners 77 and 110. CoLab.

- Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
- Adding more Power to your GC-MS Analysis through Deconvolution. (2016, March 8). Separation Science.
- Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Guide to Choosing a GC Column. (n.d.). Phenomenex.
- Separation of PCBs by liquid chromatography on reversed phase sub-2-micron particle columns. (2014). ResearchGate.
- Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples. (2021). University of Iowa.
- PCB-GC-MS analysis- Congeners obtained in my analysis are not following the order and retention time mentioned in Calibration standard package? (2016, May 18). ResearchGate.
- New SBSE-HPLC-DAD Method Proposed to Analyze Trace PCBs in Environmental Waters. (2023, May 3). Chromatography Online.
- Investigation of Deconvolution Approaches in GC-MS Metabolomics Studies. (n.d.). ScholarWorks.
- A composite ion chromatogram of the co-eluting polychlorinated biphenyl... (n.d.). ResearchGate.
- Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. (n.d.). Fisher Scientific.
- Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. (2013). ResearchGate.
- Du, X., & Zeisel, S. H. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Computational and structural biotechnology journal, 6(7), e201303009.
- The Science of Separation : Advanced Chromatography Techniques and Applications. (n.d.). Career Point University, Kota.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2023, July 3). YouTube.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Elution Orders of All 209PCBs Congeners on Capillary Column "HT8-PCB". (2002). ResearchGate.
- Chromatogram showing the elution order and retention time of target PCBs. (n.d.). ResearchGate.
- GC Troubleshooting Guide Poster. (n.d.). Agilent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Research Portal [iro.uiowa.edu]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. gcms.cz [gcms.cz]
- 4. selectscience.net [selectscience.net]
- 5. Analytical Method [keikaventures.com]
- 6. Analysis of polychlorinated biphenyls by quadrupole ion trap mass spectrometry: Part I - Chemical ionization studies of co-eluting congeners 77 and 110 | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. accustandard.com [accustandard.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.ca [fishersci.ca]
- 11. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 12. esslabshop.com [esslabshop.com]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. nj.gov [nj.gov]
- 15. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 16. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. dioxin20xx.org [dioxin20xx.org]
- 19. osti.gov [osti.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Measurements of coeluting unlabeled and 13C-labeled polychlorinated biphenyl congeners with partially overlapping fragment profiles using a tandem mass spectrometry -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: A Guide to Resolving PCB Congener Co-elution]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022184#addressing-co-elution-problems-with-other-pcb-congeners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com